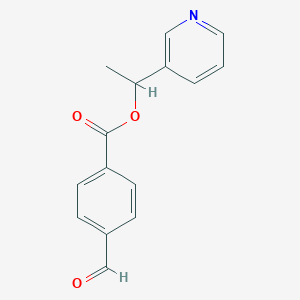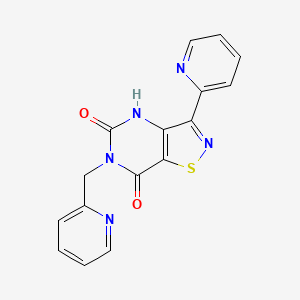
AKOS021973832
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(pyridin-2-yl)-6-[(pyridin-2-yl)methyl]-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione is a complex organic compound that features a unique structure combining pyridine and thiazolopyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and photophysical properties.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, 3-(pyridin-2-yl)-6-[(pyridin-2-yl)methyl]-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione is investigated for its potential as a therapeutic agent. Studies have shown that it may exhibit antimicrobial, anticancer, and anti-inflammatory properties .
Medicine
In medicine, this compound is explored for its potential use in drug development. Its ability to interact with specific biological targets makes it a candidate for the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and photonic devices. Its photophysical properties make it suitable for applications in optoelectronics and sensor technology .
作用机制
Target of Action
AKOS021973832, also known as F3406-9176, 3-(2-pyridyl)-6-(2-pyridylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, or 3-(pyridin-2-yl)-6-(pyridin-2-ylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, is a compound with a specific target of action. The exact primary targets of this compound are currently unknown
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to certain changes in the biological system
Biochemical Pathways
This compound likely affects certain biochemical pathways, leading to downstream effects
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound play a crucial role in its bioavailability . .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-2-yl)-6-[(pyridin-2-yl)methyl]-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione typically involves multi-step organic reactions. One common method involves the condensation of pyridine derivatives with thiazolopyrimidine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining quality control .
化学反应分析
Types of Reactions
3-(pyridin-2-yl)-6-[(pyridin-2-yl)methyl]-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome and yield of the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce various reduced forms of the compound .
相似化合物的比较
Similar Compounds
- 3-(pyridin-2-yl)triimidazotriazine
- 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one
- N-(pyridin-2-yl)amides
Uniqueness
Compared to similar compounds, 3-(pyridin-2-yl)-6-[(pyridin-2-yl)methyl]-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione stands out due to its unique combination of pyridine and thiazolopyrimidine moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
3-pyridin-2-yl-6-(pyridin-2-ylmethyl)-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S/c22-15-14-13(12(20-24-14)11-6-2-4-8-18-11)19-16(23)21(15)9-10-5-1-3-7-17-10/h1-8H,9H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPTUPSJJXTWLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
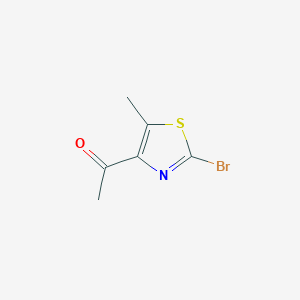
![ethyl 3-{[(3-chloro-2-methylphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate](/img/structure/B2559089.png)
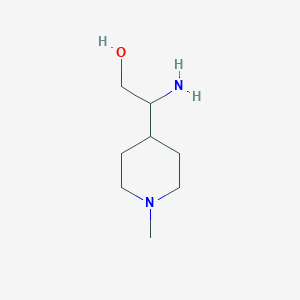
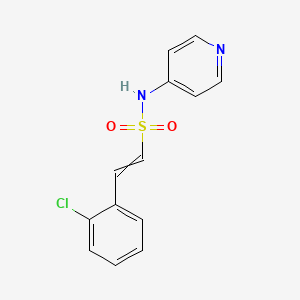

![5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2559095.png)
![ethyl 2-(2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2559096.png)
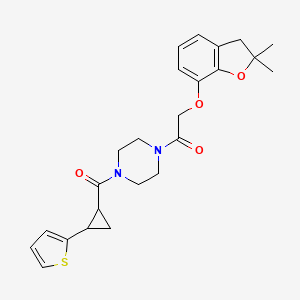
![7-(4-ethylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2559099.png)
![methyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2559105.png)
![N-(4-acetylphenyl)-2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2559106.png)
![N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride](/img/new.no-structure.jpg)
![N,N-Dimethyl-1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidine-3-carboxamide](/img/structure/B2559110.png)
